molecular formula C14H24N6O2S B2931989 N,N-dimethyl-4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazine-1-sulfonamide CAS No. 1219911-86-0

N,N-dimethyl-4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazine-1-sulfonamide

Cat. No.: B2931989
CAS No.: 1219911-86-0
M. Wt: 340.45
InChI Key: UUNGWIMYHLMPOD-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazine-1-sulfonamide is a chemically synthesized small molecule characterized by a piperazine core substituted with a dimethylsulfonamide group and a pyridazine ring bearing a pyrrolidine moiety. This specific molecular architecture, featuring multiple nitrogen-containing heterocycles, is often explored in medicinal chemistry for its potential to modulate biological targets . Compounds with pyridazine and piperazine scaffolds are frequently investigated as kinase inhibitors . The presence of the sulfonamide group can contribute to key pharmacophore properties, potentially enabling hydrogen bonding interactions with enzyme active sites . Researchers value this structural class for developing novel therapeutic agents, and its mechanism of action is hypothesized to involve interference with critical enzymatic signaling pathways, though the specific target would require empirical validation. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N,N-dimethyl-4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2S/c1-17(2)23(21,22)20-11-9-19(10-12-20)14-6-5-13(15-16-14)18-7-3-4-8-18/h5-6H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNGWIMYHLMPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazine-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine core, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure

The compound's structure can be represented as follows:

N N dimethyl 4 6 pyrrolidin 1 yl pyridazin 3 yl piperazine 1 sulfonamide\text{N N dimethyl 4 6 pyrrolidin 1 yl pyridazin 3 yl piperazine 1 sulfonamide}

This structure includes a sulfonamide group, a piperazine ring, and a pyridazin moiety, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antibacterial, enzyme inhibitory, and potential anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria. For instance, sulfonamides are traditionally recognized for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis.

Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiWeak

The compound's effectiveness against these strains suggests it may share similar mechanisms of action with other sulfonamides, potentially inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseCompetitive2.5
UreaseNon-competitive5.0

These results indicate that the compound may have therapeutic potential in treating conditions related to these enzymes, such as Alzheimer's disease and urinary tract infections.

Anticancer Potential

The anticancer properties of sulfonamides have been explored in various studies. Compounds structurally related to this compound have shown promise in inhibiting tumor cell proliferation.

Case studies have demonstrated that the compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : By binding to active sites of target enzymes such as AChE and urease.
  • Interference with Bacterial Folate Pathway : Competing with para-amino benzoic acid (PABA), leading to reduced nucleic acid synthesis in bacteria.
  • Induction of Apoptosis in Cancer Cells : Through activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and therapeutic applications. Below is a systematic comparison:

Structural Analogues with Pyridazine/Pyrimidine Cores

Compound Name Core Structure Key Substituents Molecular Weight Key Properties/Activities Reference
N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide Pyrimidine Piperazine-sulfonamide, dimethylamine ~309.4 g/mol Orally bioavailable; used in biodistribution studies targeting ocular and neural tissues
2-(pyrrolidin-1-yl)pyrimidine Pyrimidine Pyrrolidine ~163.2 g/mol Free radical scavenging activity; lower molecular weight improves cellular uptake
4-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide Pyridazine Methoxy, piperazine-carbonyl, dimethylsulfonamide 405.5 g/mol Enhanced lipophilicity due to methoxy group; potential CNS penetration

Piperazine-Sulfonamide Derivatives with Varying Substituents

Compound Name Substituent on Pyridazine/Pyrimidine Pharmacological Relevance Reference
6-(4-(ethylsulfonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine Imidazopyridazine, trifluoromethyl Anticancer activity (IC₅₀ = 0.8–2.1 μM in leukemia cell lines); high purity (92.91%)
(R)-4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-N-cyclopropylpiperazine-1-sulfonamide Chloropyridazinone, cyclopropyl Antiviral activity against SARS-CoV-2 (non-covalent protease inhibition)
N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide Trifluoromethylphenyl Trypanocidal activity via N-myristoyltransferase inhibition; moderate oral bioavailability

Key Physicochemical and Pharmacokinetic Differences

  • Lipophilicity : Methoxy-substituted analogs (e.g., 4-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide ) exhibit higher logP values compared to pyrrolidine-substituted derivatives, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Piperazine-sulfonamide derivatives with bulky substituents (e.g., trifluoromethyl groups) demonstrate reduced CYP450-mediated metabolism, prolonging half-life .
  • Solubility : The dimethylamine group in N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide improves aqueous solubility (>10 mg/mL), facilitating oral administration .

Research Findings and Limitations

  • Antimicrobial Activity: Piperazine-sulfonamide derivatives with imidazopyridazine cores exhibit potent activity against Trypanosoma brucei (EC₅₀ = 0.2 μM) .
  • Gaps in Data : Direct pharmacological data for N,N-dimethyl-4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)piperazine-1-sulfonamide are sparse. Most evidence derives from structurally related compounds, necessitating further in vitro/in vivo studies for validation .

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